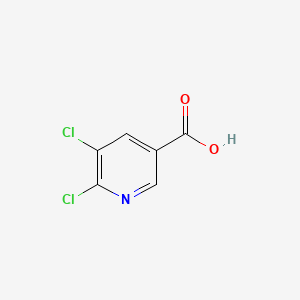

5,6-Dichloronicotinic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,6-dichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRLTTNKVLFZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289779 | |

| Record name | 5,6-Dichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41667-95-2 | |

| Record name | 5,6-Dichloronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41667-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 63885 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041667952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41667-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5,6-Dichloronicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of established experimental protocols for the synthesis of 5,6-dichloronicotinic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. This document presents quantitative data in structured tables, comprehensive experimental procedures, and a visual representation of a general synthesis workflow.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several routes, primarily involving the hydrolysis of a corresponding ester or a multi-step process from a hydroxylated precursor. The two prominent methods detailed in this guide are the hydrolysis of ethyl 5,6-dichloronicotinate and the chlorination and subsequent hydrolysis of 6-hydroxynicotinic acid.

Experimental Protocols and Data

Protocol 1: Hydrolysis of Ethyl 5,6-Dichloronicotinate

This method involves the saponification of the ethyl ester of this compound using a strong base.[1]

Quantitative Data Summary

| Parameter | Value |

| Starting Material | Ethyl 5,6-dichloronicotinate |

| Reagents | Sodium hydroxide (B78521) (2N aq. solution) |

| Solvent | Tetrahydrofuran (B95107) (THF), Methanol (B129727) (MeOH), Water |

| Solvent Ratio (v/v/v) | 4:1:1 |

| Reactant to Base Molar Ratio | 1 : 3 |

| Reaction Temperature | Room Temperature |

| Reaction Time | 0.5 hours |

| Final Product | This compound |

| Yield | 91% |

Detailed Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel, prepare a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water in a 4:1:1 ratio (e.g., for 1.0 g of starting material, use 50 mL of the solvent mixture).[1]

-

Reactant Addition: To the solvent mixture, add ethyl 5,6-dichloronicotinate (1.0 g, 4.5 mmol).[1]

-

Saponification: Add a 2N aqueous solution of sodium hydroxide (6.75 mL, 13.5 mmol) to the reaction mixture.[1]

-

Reaction: Stir the mixture at room temperature for 30 minutes.[1]

-

Work-up (Solvent Removal): Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).[1]

-

Acidification: Acidify the remaining aqueous solution to a pH of approximately 2 using a 2N hydrochloric acid solution.[1]

-

Extraction: Extract the acidified mixture with diethyl ether (3 x 30 mL).[1]

-

Purification: Combine the organic layers, wash with water (3 x 50 mL), and dry over anhydrous sodium sulfate.[1]

-

Isolation: Concentrate the dried organic solution to yield this compound as a white solid (800 mg, 91% yield).[1]

Protocol 2: Synthesis from 6-Hydroxynicotinic Acid

This procedure involves the conversion of 6-hydroxynicotinic acid into its acid chloride, followed by chlorination and hydrolysis to yield the final product.[2]

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 6-Hydroxynicotinic acid |

| Reagents | Thionyl chloride, Pyridine (B92270), Chlorine gas, Water |

| Solvent | Chloroform (B151607) |

| Reaction Temperature | 55-60°C for chlorination, 60°C for hydrolysis |

| Reaction Time | 60 minutes for initial reaction, 60 minutes for chlorination |

| Final Product | This compound |

| Yield | 95% (initial), purity can be increased to 99% by recrystallization |

Detailed Experimental Protocol

-

Preparation of 5-chloro-6-hydroxynicotinoyl chloride:

-

Slurry 6-hydroxynicotinic acid (70 g, 0.5 mol) in chloroform (750 mL) and add pyridine (10 g, 0.12 mol).[2]

-

Slowly add thionyl chloride (190 g, 1.6 mol) to the mixture under reflux.[2]

-

Allow the mixture to react at 55°C for 60 minutes.[2]

-

Introduce chlorine gas (70 g, 0.98 mol) into the solution over 60 minutes at a temperature of 60°C.[2]

-

Cool the mixture to room temperature, which will cause the 5-chloro-6-hydroxynicotinoyl chloride to precipitate as a white product.[2]

-

-

Synthesis of this compound:

-

The details for the conversion of the intermediate to the final product are not fully specified in the provided excerpt but would involve reaction with an acid chloride followed by hydrolysis.[2] A general hydrolysis step is described as pouring the resulting solution into water at 60°C.[2]

-

The precipitated this compound is then filtered, washed with water, and dried.[2]

-

The initial product is obtained with a 95% yield and 95% purity.[2] Purity can be enhanced to 99% through recrystallization from aqueous alcohol.[2]

-

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, applicable to various starting materials and intermediates.

Caption: Generalized workflow for the synthesis of this compound.

References

The Synthetic Versatility of 5,6-Dichloronicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dichloronicotinic acid is a versatile heterocyclic building block with significant applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1][2] This in-depth technical guide explores the core reactivity of this compound, focusing on three principal transformations: amide bond formation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution (SNAr). Detailed experimental protocols, quantitative data, and mechanistic insights are provided to enable researchers to effectively utilize this scaffold in the design and synthesis of novel molecules.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), possesses a unique arrangement of functional groups that makes it a highly valuable starting material for chemical synthesis.[3] The presence of a carboxylic acid and two reactive chlorine atoms on the pyridine (B92270) ring allows for a diverse range of chemical modifications. The electron-deficient nature of the pyridine ring, further enhanced by the two chloro substituents, activates the chlorine atoms for nucleophilic displacement. The carboxylic acid moiety provides a handle for amide bond formation and can also influence the regioselectivity of reactions at the C5 and C6 positions. This guide will delve into the key reactive sites of this compound and provide practical guidance for its application in synthetic workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 41667-95-2 | [4] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [4] |

| Molecular Weight | 192.00 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 163-168 °C | [5] |

| IUPAC Name | 5,6-dichloropyridine-3-carboxylic acid |

Core Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of its carboxylic acid group and the two chloro substituents.

Amide Bond Formation

The carboxylic acid functionality of this compound is readily converted to amides, which are prevalent in many biologically active molecules. Standard coupling reagents or prior activation to the acid chloride can be employed.

Activation of the carboxylic acid to the more reactive acid chloride is a common strategy to facilitate amide bond formation, especially with less reactive amines.

References

- 1. Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 3. Nicotinamide Promotes Apoptosis in Malignant Melanoma via PARP1 Inhibition and Mitochondrial Pathway Activation | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 5,6-Dichloronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-Dichloronicotinic acid, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The expected proton (¹H) and carbon-13 (¹³C) NMR data are summarized below.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring, in addition to the signal for the carboxylic acid proton.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.9 - 9.2 | Doublet | H-2 |

| ~8.4 - 8.6 | Doublet | H-4 |

| ~13.0 - 14.0 | Broad Singlet | COOH |

Note: Predicted values based on related nicotinic acid derivatives. Actual values may vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A spectrum of this compound in DMSO-d6 has been reported.[1] The expected chemical shifts are presented in the table below.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~152 | C-2 |

| ~148 | C-6 |

| ~140 | C-4 |

| ~132 | C-5 |

| ~128 | C-3 |

Note: Predicted values based on spectral data of related compounds. Quaternary carbons (C-3, C-5, C-6) are expected to have lower intensities.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to its carboxylic acid and dichloropyridine moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1580, ~1470 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~1300 | Medium | C-O stretch / O-H bend |

| ~850 - 750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z | Relative Intensity | Assignment |

| 191, 193, 195 | - | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 192, 194, 196 | - | [M+H]⁺, [M+H+2]⁺, [M+H+4]⁺ (Protonated molecular ion cluster) |

| 174, 176, 178 | - | [M-OH]⁺ cluster |

| 146, 148, 150 | - | [M-COOH]⁺ cluster |

| 120, 122 | - | [M-COOH-CN]⁺ cluster |

Note: The relative intensities of the isotopic peaks for fragments containing two chlorine atoms will be approximately in a 9:6:1 ratio (for ³⁵Cl₂ : ³⁵Cl³⁷Cl : ³⁷Cl₂).

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

Data Processing:

-

Subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed bands to the functional groups present in the molecule.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Infuse the solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

Data Acquisition (ESI):

-

Ionization Mode: Positive or negative ion mode. For this compound, positive ion mode ([M+H]⁺) is commonly used.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS analysis.

Data Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-300.

-

Source Temperature: 200-250 °C.

Data Processing:

-

Identify the molecular ion peak (or pseudomolecular ion, e.g., [M+H]⁺).

-

Analyze the isotopic pattern to confirm the presence and number of chlorine atoms.

-

Identify and propose structures for the major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Unraveling the Herbicidal Action of 5,6-Dichloronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the probable mechanism of action of 5,6-Dichloronicotinic acid as a herbicide. Based on its structural analogy to other synthetic auxin herbicides, particularly chlorinated pyridine (B92270) carboxylic acids, it is hypothesized that this compound functions as an auxin mimic. This document provides a comprehensive overview of the canonical auxin signaling pathway and postulates how this compound likely interacts with and disrupts this pathway, leading to phytotoxicity. Furthermore, this guide includes hypothetical experimental protocols for assessing its bioactivity and presents comparative quantitative data from related nicotinic acid-derived herbicides to offer a contextual framework for future research.

Introduction

This compound is a chlorinated derivative of nicotinic acid. While specific research on its herbicidal mechanism of action is limited, its chemical structure strongly suggests that it belongs to the synthetic auxin class of herbicides. These herbicides mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations, leading to uncontrolled and disorganized plant growth, and ultimately, death in susceptible species.[1] This guide will, therefore, explore the mechanism of action of this compound within the established framework of synthetic auxin herbicides.

The Auxin Signaling Pathway: The Primary Target

The central mechanism of action for synthetic auxins involves the disruption of the auxin signaling pathway. This pathway is crucial for numerous plant growth and development processes. The key protein players in this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1]

At normal physiological auxin concentrations, Aux/IAA proteins bind to ARF transcription factors, repressing their activity and thereby preventing the transcription of auxin-responsive genes. When auxin levels increase, auxin molecules bind to the TIR1/AFB receptors. This binding event promotes the interaction between TIR1/AFB and the Aux/IAA repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates the ARF transcription factors, which can then activate the expression of a wide array of genes that regulate growth and development.[2]

Synthetic auxins like this compound are thought to bind to the TIR1/AFB receptors, initiating the same cascade of events but in an uncontrolled manner. This leads to a massive and persistent activation of auxin-responsive genes, causing a range of phytotoxic effects, including epinasty (downward bending of leaves), stem twisting, and callus formation, which ultimately exhaust the plant's resources and lead to its demise.

Potential Secondary Mechanisms of Action

While the primary mechanism of action is likely the disruption of auxin homeostasis, other secondary effects may contribute to the herbicidal activity of this compound.

Inhibition of Protein Synthesis

Some reports on other herbicides suggest that they may interfere with the synthesis of essential plant proteins.[2] While the direct inhibitory effect of this compound on protein synthesis has not been documented, this remains a plausible secondary mechanism that could exacerbate the primary effects of auxin overload.

Quantitative Data on Related Nicotinic Acid Herbicides

| Compound | Target Species | IC50 Value (µM) | Reference |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata | 7.8 | [3][4][5][6] |

| Clomazone (Commercial Herbicide) | Lemna paucicostata | 125 | [3][4][5][6] |

| Propanil (Commercial Herbicide) | Lemna paucicostata | 2 | [3][4][5][6] |

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for key experiments to elucidate the mechanism of action of this compound. These protocols are based on established methods for studying synthetic auxin herbicides.

Auxin Receptor Binding Assay (Surface Plasmon Resonance)

This protocol is adapted from methods used to study the binding of various auxin herbicides to TIR1/AFB receptors.[7]

Objective: To determine if this compound directly binds to auxin receptors like TIR1 or AFB5.

Materials:

-

Recombinant purified TIR1 and AFB5 proteins

-

This compound

-

Indole-3-acetic acid (IAA) as a positive control

-

Surface Plasmon Resonance (SPR) instrument and sensor chips (e.g., CM5)

-

Standard amine coupling reagents (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Immobilization: Immobilize the purified TIR1 or AFB5 protein onto the surface of an SPR sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of this compound and IAA in the running buffer.

-

Binding Analysis: Inject the different concentrations of the analytes over the immobilized receptor surface and a reference flow cell.

-

Data Collection: Monitor the change in the SPR signal (response units) over time to measure the association and dissociation of the analyte.

-

Data Analysis: Analyze the sensorgrams to determine the binding kinetics (association rate constant, dissociation rate constant) and affinity (equilibrium dissociation constant, KD). Compare the binding of this compound to that of IAA.

In Vitro Protein Synthesis Inhibition Assay

This protocol is based on commercially available cell-free protein synthesis systems.[8][9]

Objective: To determine if this compound inhibits protein synthesis in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate-based cell-free protein synthesis kit

-

Luciferase reporter mRNA

-

This compound

-

Cycloheximide (positive control for inhibition)

-

Nuclease-free water (negative control)

-

Luminometer and appropriate assay reagents

Procedure:

-

Compound Preparation: Prepare a dilution series of this compound and cycloheximide.

-

Reaction Setup: In a 96-well plate, combine the rabbit reticulocyte lysate, reaction mix, amino acids, and luciferase mRNA according to the manufacturer's instructions.

-

Incubation: Add the different concentrations of this compound, cycloheximide, or water to the reaction wells. Incubate the plate at 30°C for 90 minutes to allow for protein synthesis.

-

Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound compared to the negative control. Determine the IC50 value.

Transcriptomic Analysis (RNA-Seq)

This protocol outlines a general workflow for analyzing the transcriptomic response of plants to this compound.[2][10][11]

Objective: To identify differentially expressed genes in a model plant species (e.g., Arabidopsis thaliana) upon treatment with this compound.

Materials:

-

Arabidopsis thaliana seedlings

-

This compound

-

Control solvent (e.g., DMSO)

-

RNA extraction kit

-

Next-generation sequencing (NGS) platform

-

Bioinformatics software for data analysis

Procedure:

-

Plant Treatment: Treat Arabidopsis seedlings with a sublethal concentration of this compound or the control solvent for a defined period (e.g., 1, 3, 6, 24 hours).

-

RNA Extraction: Harvest the plant tissue and extract total RNA using a suitable kit.

-

Library Preparation and Sequencing: Prepare RNA-Seq libraries from the extracted RNA and sequence them on an NGS platform.

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to the Arabidopsis thaliana reference genome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes (DEGs) between the treated and control samples.

-

Perform functional annotation and pathway enrichment analysis (e.g., GO and KEGG) on the DEGs to identify affected biological processes, with a focus on auxin-related pathways.

-

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly supports the hypothesis that its primary herbicidal mechanism of action is the disruption of auxin homeostasis, characteristic of synthetic auxin herbicides. It is anticipated that this compound binds to auxin co-receptors of the TIR1/AFB family, leading to the degradation of Aux/IAA repressors and the subsequent uncontrolled activation of auxin-responsive genes. This guide provides a foundational framework for future research into the precise molecular interactions and physiological consequences of this compound application in plants. The outlined experimental protocols offer a clear path for validating the proposed mechanism and quantifying the herbicidal efficacy of this compound.

References

- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Frontiers | Transcriptome analysis revealed the expression levels of genes related to abscisic acid and auxin biosynthesis in grapevine (Vitis vinifera L.) under root restriction [frontiersin.org]

- 11. Frontiers | Transcriptome analysis reveals that auxin promotes strigolactone-induced adventitious root growth in the hypocotyl of melon seedlings [frontiersin.org]

Synthesis of 5,6-Dichloronicotinic Acid from its Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 5,6-dichloronicotinic acid from its corresponding ethyl ester, ethyl 5,6-dichloronicotinate. This process, a fundamental ester hydrolysis reaction, is a common transformation in organic synthesis and is crucial for the production of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2][3] This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the chemical transformation.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from its ethyl ester.

| Parameter | Value | Reference |

| Starting Material | Ethyl 5,6-dichloronicotinate | [4][5] |

| CAS Number | 401566-69-6 | [4][6] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [7] |

| Molecular Weight | 220.05 g/mol | [7] |

| Appearance | White to Almost white powder to crystal | [7] |

| Product | This compound | [4][5] |

| CAS Number | 41667-95-2 | [4][8] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [8] |

| Molecular Weight | 192.00 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 164-168 °C | [4] |

| Reaction Conditions | ||

| Reaction Type | Hydrolysis | [4][5] |

| Base | Sodium Hydroxide (B78521) (NaOH) | [4][5] |

| Solvent System | Tetrahydrofuran (B95107) (THF), Methanol (B129727) (MeOH), Water | [4][5] |

| Solvent Ratio (v/v/v) | 4:1:1 | [4][5] |

| Reaction Temperature | Room Temperature | [4][5] |

| Reaction Time | 0.5 hours | [4][5] |

| Yield and Purity | ||

| Yield | 91% | [4][5] |

| Purity (by HPLC) | ≥98.0% |

Experimental Protocol

The following protocol details the step-by-step procedure for the hydrolysis of ethyl 5,6-dichloronicotinate to this compound.[4][5]

Materials:

-

Ethyl 5,6-dichloronicotinate (1.0 g, 4.5 mmol)

-

2N Sodium Hydroxide (NaOH) aqueous solution (6.75 mL, 13.5 mmol)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

2N Hydrochloric Acid (HCl)

-

Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water in a 4:1:1 ratio by volume (total volume 50 mL).

-

Dissolution: Add ethyl 5,6-dichloronicotinate (1.0 g, 4.5 mmol) to the solvent mixture and stir until fully dissolved.

-

Hydrolysis: To the stirred solution, add 2N aqueous sodium hydroxide solution (6.75 mL, 13.5 mmol).

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 30 minutes. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.

-

Solvent Removal: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

-

Acidification: Acidify the remaining aqueous solution to a pH of approximately 2 by the dropwise addition of 2N hydrochloric acid. A white precipitate of this compound should form.

-

Extraction: Extract the acidified mixture with ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash with water (3 x 50 mL) to remove any remaining inorganic salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield this compound as a white solid.

-

Yield Determination: The expected yield of the white solid is approximately 800 mg (91%).

Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

-

Melting Point: 164-168 °C.[4]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Experimental Workflow

The chemical transformation at the core of this synthesis is the base-catalyzed hydrolysis of an ester to a carboxylic acid, as depicted in the following reaction diagram.

Caption: Chemical Reaction Diagram

References

- 1. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. Cas 41667-95-2,this compound | lookchem [lookchem.com]

- 4. This compound | 41667-95-2 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound ETHYL ESTER | 401566-69-6 [chemicalbook.com]

- 7. Ethyl 5,6-Dichloronicotinate 401566-69-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound | 41667-95-2 | FD57268 [biosynth.com]

Preparation of 5-chloro-6-iodonicotinic Acid from 5,6-Dichloronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Reaction Principle: The Aromatic Finkelstein Reaction

The conversion of 5,6-dichloronicotinic acid to 5-chloro-6-iodonicotinic acid is proposed to proceed via a nucleophilic aromatic substitution, specifically a copper-catalyzed halogen exchange known as the aromatic Finkelstein reaction.[1][2] In this reaction, a chloride on the aromatic ring is displaced by an iodide. The use of a copper(I) catalyst, typically in conjunction with a ligand, is crucial for facilitating this transformation on an electron-deficient ring system like a pyridine (B92270) derivative.[3][4][5] The reaction is driven to completion by the use of an excess of the iodide source, typically sodium iodide.

The general mechanism involves the coordination of the copper catalyst to the pyridine nitrogen and the chlorine atom, activating the carbon-chlorine bond towards nucleophilic attack by the iodide ion. The selectivity for the substitution of the chlorine at the 6-position over the 5-position is anticipated due to the electronic activation provided by the pyridine nitrogen and the carboxylic acid group.

Proposed Experimental Protocol

This protocol is a model procedure adapted from established methods for copper-catalyzed halogen exchange on aryl halides.[4][5] Researchers should consider this a starting point and may need to optimize conditions for this specific substrate.

Materials:

-

This compound

-

Sodium iodide (NaI)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA) or other suitable diamine ligand

-

1,4-Dioxane (B91453) (anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply line

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), sodium iodide (2.0-3.0 eq), copper(I) iodide (0.05-0.1 eq), and the diamine ligand (e.g., DMEDA, 0.1-0.2 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Reaction: Heat the reaction mixture to reflux (approximately 101 °C for dioxane) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS. The reaction time may vary and could range from 24 to 48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining iodine.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by column chromatography on silica (B1680970) gel to afford the pure 5-chloro-6-iodonicotinic acid.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthesis. These values are based on typical conditions for aromatic Finkelstein reactions and should be optimized for this specific transformation.

| Parameter | Proposed Value/Range | Notes |

| Reactants | ||

| This compound | 1.0 eq | Starting material. |

| Sodium Iodide (NaI) | 2.0 - 3.0 eq | Iodide source; used in excess to drive the equilibrium. |

| Copper(I) Iodide (CuI) | 0.05 - 0.1 eq | Catalyst. |

| N,N'-Dimethylethylenediamine | 0.1 - 0.2 eq | Ligand to stabilize the copper catalyst. |

| Solvent | ||

| 1,4-Dioxane | Anhydrous | A common solvent for this type of reaction. |

| Reaction Conditions | ||

| Temperature | Reflux (~101 °C) | Elevated temperature is required for the halogen exchange. |

| Reaction Time | 24 - 48 hours | Requires monitoring for completion. |

| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the copper catalyst. |

| Yield (Anticipated) | 60 - 80% | This is an estimated yield and will depend on optimization. |

Visualizations

Reaction Pathway

Caption: Proposed synthesis of 5-chloro-6-iodonicotinic acid.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

References

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Copper-catalysed aromatic-Finkelstein reactions with amine-based ligand systems - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the ¹³C NMR Spectrum Analysis of 5,6-Dichloronicotinic Acid

Introduction

This compound is a halogenated pyridine (B92270) derivative used as a building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural elucidation is a critical step in quality control and drug development, ensuring the correct isomeric form and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for this purpose.[1] It provides direct information about the carbon skeleton of a molecule, revealing the number of unique carbon atoms and insights into their chemical environment.[1]

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. It covers the theoretical prediction of chemical shifts based on substituent effects, a comparison with the parent compound nicotinic acid, a detailed experimental protocol for data acquisition, and a logical workflow for the analysis process.

Spectral Analysis and Data Interpretation

The structure of this compound features a pyridine ring substituted with two chlorine atoms and a carboxylic acid group. These substituents significantly influence the electron density around each carbon atom, leading to predictable shifts in the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope (about 1.1%), carbon-carbon coupling is negligible, and spectra are typically recorded with broadband proton decoupling, resulting in a single signal for each unique carbon atom.[2]

Predicted Chemical Shifts

The chemical shifts (δ) are influenced by the electronegativity and resonance effects of the substituents.

-

Pyridine Nitrogen: The nitrogen atom is highly electronegative, deshielding the adjacent carbons (C-2 and C-6).

-

Chlorine Atoms (at C-5 and C-6): Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect), causing a downfield shift (deshielding) for the carbons it is attached to (ipso-carbons) and, to a lesser extent, adjacent carbons.

-

Carboxylic Acid Group (at C-3): This is an electron-withdrawing group that deshields the ipso-carbon (C-3) and other carbons in the ring through resonance and inductive effects. The carbonyl carbon (C-7) itself appears far downfield, typically in the 165-190 ppm range.[3]

Based on these principles, we can predict the relative chemical shifts for the six carbons in the this compound ring.

Quantitative Data and Peak Assignment

To provide a quantitative framework, the experimental ¹³C NMR data for the parent compound, nicotinic acid (in DMSO-d6), is presented alongside the predicted assignments for this compound. The introduction of chlorine atoms at positions 5 and 6 is expected to cause a significant downfield shift for C-5 and C-6 and influence the shifts of neighboring carbons. The spectrum for this compound was recorded in DMSO-d6.[4]

| Carbon Atom | Structure Position | Nicotinic Acid Experimental Shift (ppm) in DMSO-d6[5] | This compound Predicted Chemical Shift (ppm) | Rationale for Predicted Shift |

| C-2 | CH | 152.3 | ~153-156 | Meta to Cl, ortho to COOH. Slight deshielding from C-6 chlorine. |

| C-3 | C-COOH | 127.1 | ~129-132 | Ipso to COOH, para to C-6 Cl, meta to C-5 Cl. Deshielded by substituents. |

| C-4 | CH | 137.2 | ~138-141 | Ortho to C-5 Cl and C-3 COOH. Deshielded by adjacent groups. |

| C-5 | CH | 123.6 | ~130-135 | Ipso to a Cl atom. Significant downfield shift due to electronegativity. |

| C-6 | CH | 149.5 | ~150-154 | Ipso to a Cl atom and adjacent to N. Strong deshielding effects. |

| C-7 | COOH | 167.0 | ~165-168 | Carbonyl carbon. Position is relatively stable and far downfield. |

Note: The predicted values are estimates based on established substituent effects on aromatic systems. Actual experimental values from the spectrum provided by ChemicalBook[4] should be used for definitive assignment.

Experimental Workflow

The logical flow for analyzing the ¹³C NMR spectrum of this compound is outlined below. This process ensures reproducible and high-quality data, from sample handling to final structural confirmation.

Experimental Protocols

The following protocol outlines the standard procedure for acquiring a high-quality ¹³C NMR spectrum of a solid organic compound like this compound.

Sample Preparation

-

Compound Weighing: Accurately weigh between 50-100 mg of dry this compound. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for organic acids. The residual solvent peak can be used for chemical shift referencing (δ ~39.5 ppm for ¹³C).[1]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to a clean, small vial containing the sample. Gently agitate or vortex until the solid is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically ~4-5 cm).

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to prevent interference with magnetic field homogeneity.[6]

Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning. Place the sample into the NMR magnet.[7]

-

Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift during the experiment. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks and the best possible resolution.[8][9]

-

Tuning: The probe is tuned to the ¹³C frequency to maximize the efficiency of radiofrequency pulse transmission and signal detection.[7]

-

Acquisition Parameters:

-

Experiment: Select a standard 1D ¹³C experiment with broadband proton decoupling (e.g., zgpg30 or similar on Bruker instruments).

-

Pulse Angle: A 30-45° pulse angle is common to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width appropriate for ¹³C NMR, typically 0-220 ppm.

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, a large number of scans (e.g., 512 to 2048 or more) is typically required to achieve an adequate signal-to-noise ratio.[2]

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is standard for qualitative spectra.

-

-

Acquisition: Start the experiment. The acquisition time can range from 20 minutes to several hours depending on the sample concentration and the number of scans.[6]

Data Processing

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated. If no internal standard like tetramethylsilane (B1202638) (TMS) is used, the residual ¹³C peak of the solvent (DMSO-d6 at ~39.5 ppm) is used as a reference.

-

Peak Picking: The precise chemical shift of each peak is identified and listed.

Conclusion

The ¹³C NMR spectrum provides an unambiguous fingerprint of this compound, confirming the presence of six unique aromatic carbons and one carbonyl carbon. By understanding the electronic effects of the nitrogen, chlorine, and carboxylic acid substituents, each signal in the spectrum can be confidently assigned to its corresponding carbon atom. The protocols and workflow detailed in this guide provide a robust framework for researchers to obtain and interpret high-quality ¹³C NMR data, facilitating crucial structural verification in pharmaceutical and chemical research.

References

- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound(41667-95-2) 13C NMR spectrum [chemicalbook.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. nmrs.io [nmrs.io]

physical and chemical properties of 5,6-Dichloronicotinic acid

An In-depth Technical Guide to 5,6-Dichloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a halogenated derivative of nicotinic acid, is a significant compound in various chemical and biological fields. It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological activities. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound presents as a white to off-white or beige crystalline powder.[1][3][4] It is sparingly soluble in water but shows slight solubility in solvents like DMSO and methanol.[1][3][4]

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][3][5] |

| Molecular Weight | 192.00 g/mol | [3][5][6] |

| CAS Number | 41667-95-2 | [1][3][4] |

| Appearance | White to beige crystalline powder | [1][3][4] |

| Melting Point | 164-168 °C | [3][4][7] |

| Boiling Point | 342.1 ± 37.0 °C (Predicted) | [3][4] |

| Density | 1.612 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 2.87 ± 0.10 (Predicted) | [1][3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3][4] |

| Vapor Pressure | 2.96E-05 mmHg at 25°C | [3] |

| Flash Point | 160.7°C | [3][7] |

| Refractive Index | 1.605 | [3][7] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Spectral data, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available through various chemical databases.[8] These analytical methods are fundamental for confirming the identity and purity of the compound after synthesis.

-

¹H NMR: Provides information on the proton environment in the molecule.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.[8]

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns useful for structural analysis. LCMS (ESI) data has shown a mass-to-charge ratio (m/z) of 192.0 [M + H]⁺.[4]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carboxylic acid and the aromatic ring.

Experimental Protocols

Synthesis of this compound from its Ethyl Ester

A common laboratory-scale synthesis involves the hydrolysis of ethyl 5,6-dichloronicotinate.[4]

Materials:

-

Ethyl 5,6-dichloronicotinate (1.0 g, 4.5 mmol)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

2N Sodium Hydroxide (NaOH) solution (6.75 mL, 13.5 mmol)

-

2N Hydrochloric Acid (HCl)

-

Ether

-

Anhydrous Sodium Sulfate (B86663)

Procedure:

-

In a suitable reaction vessel, dissolve ethyl 5,6-dichloronicotinate in a solvent mixture of THF, MeOH, and water (50 mL, in a 4:1:1 v/v/v ratio).[4]

-

Add the 2N NaOH solution to the reaction mixture.[4]

-

Stir the mixture at room temperature for 30 minutes.[4]

-

Upon completion of the reaction, concentrate the mixture to remove the organic solvents.[4]

-

Acidify the remaining aqueous solution with 2N HCl to a pH of approximately 2.[4]

-

Extract the product with ether (3 x 30 mL).[4]

-

Combine the organic layers and wash with water (3 x 50 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound as a white solid.[4]

This procedure typically results in a high yield (e.g., 91%).[4]

Industrial Production and Purification

Industrially, this compound can be produced through the direct chlorination of nicotinic acid or its precursors.[1] Another patented method describes its preparation from the short-distillation residue of 2,3-dichloro-5-trichloromethyl picoline (DCTC).[2] This process involves catalytic cracking and vacuum distillation, followed by an acid-base extraction and recrystallization to purify the final product.[2]

Biological Activity and Potential Signaling Pathways

This compound is utilized as a herbicide in agriculture, where it is believed to function by interfering with the synthesis of essential proteins in plants.[1] It is also a known pesticide and pharmaceutical intermediate.[2]

While specific signaling pathways for this compound are not extensively documented in the available literature, research on structurally similar compounds can offer potential insights. For instance, 6-chloronicotinic acid (6-ClNA), a primary metabolite of chloropyridinyl neonicotinoid insecticides, has been shown to be a potential neurotoxin that disrupts neural stem cell (NSC) proliferation and differentiation.[9] Transcriptomic analyses in that study revealed that 6-ClNA exposure activates the C3ar1/C1qa signaling axis, leading to apoptosis.[9]

The diagram below illustrates this proposed signaling pathway for the related compound, 6-ClNA. It is presented here as a hypothetical model for how a chlorinated nicotinic acid derivative might exert its biological effects, though further research is required to confirm if this compound acts through a similar mechanism.

Safety and Handling

This compound is classified as an irritant.[3][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the following hazard statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[10] In case of contact with skin or eyes, rinse thoroughly with water.[11]

Conclusion

This compound is a versatile chemical intermediate with established physical and chemical properties. The synthesis and purification protocols are well-defined, allowing for its preparation in high purity for research and development purposes. While its own biological signaling pathways are a subject for further investigation, its role as an agrochemical and the activity of related compounds suggest potential mechanisms of action that warrant deeper exploration by researchers in drug development and toxicology.

References

- 1. Page loading... [guidechem.com]

- 2. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]

- 3. This compound [chembk.com]

- 4. This compound | 41667-95-2 [chemicalbook.com]

- 5. This compound | C6H3Cl2NO2 | CID 247987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound 41667-95-2, Information for this compound 41667-95-2, Suppliers of India this compound 41667-95-2 [chemnet.com]

- 8. This compound(41667-95-2) 13C NMR spectrum [chemicalbook.com]

- 9. 6-Chloronicotinic Acid Induces Toxicity in Mouse Neural Stem Cells via the C3ar1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.ie [fishersci.ie]

- 11. This compound 41667-95-2 | TCI AMERICA [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for Novel Herbicides Derived from Chlorinated Nicotinic Acid Scaffolds

For Researchers, Scientists, and Drug Development Professionals

While 5,6-Dichloronicotinic acid is recognized as a valuable intermediate in the synthesis of pesticides and pharmaceuticals, public domain literature does not extensively detail its use as a direct precursor for major commercially available herbicides.[1] However, significant research is being conducted on novel synthetic auxin herbicides based on structurally similar chlorinated picolinic acids. These compounds offer a glimpse into the development of next-generation herbicides and provide a relevant framework for understanding their synthesis, application, and mechanism of action.

This document provides detailed application notes and protocols for a class of investigational herbicides: 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids . These compounds, which are derivatives of picolinic acid, exhibit potent herbicidal activity by mimicking the plant hormone auxin.[2][3]

Mechanism of Action: Synthetic Auxins

Picolinic acid herbicides, including the compounds discussed herein, function as synthetic auxins.[2][4] They exert their herbicidal effects by binding to and activating auxin receptors, specifically the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.[2][5] This binding leads to the degradation of Aux/IAA transcriptional repressors, which in turn allows for the uncontrolled expression of auxin-responsive genes. The resulting disruption in normal plant growth processes, such as cell division and elongation, ultimately leads to plant death.[2][5]

Caption: Auxin signaling pathway disruption by picolinic acid herbicides.

Data Presentation: Herbicidal Activity

The herbicidal efficacy of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives has been evaluated through root growth inhibition assays and post-emergence greenhouse trials. The data below summarizes the activity of selected compounds against various weed species.

Table 1: Root Growth Inhibition of Arabidopsis thaliana

| Compound | Concentration (µM) | Inhibition (%) | Reference |

| S202 | 0.5 | 78.4 | [6] |

| Florpyrauxifen | 0.5 | 33.8 | [6] |

| Picloram | 12.5 | ~75 | [7] |

| V-2 | 1.0 | 97.0 | [5] |

| Picloram | 1.0 | 60.7 | [5] |

Table 2: Post-Emergence Herbicidal Activity (% Injury at 14 Days After Treatment)

| Compound | Application Rate (g/ha) | Amaranthus retroflexus (AL) | Brassica napus (BN) | Reference |

| S-Series Cmpds (10) | 500 | 100 | - | [3] |

| V-8 | 300 | >90 | >90 | [8] |

| Picloram | 300 | ~80 | ~80 | [8] |

Experimental Protocols

Synthesis of a Representative Compound: 4-Amino-6-(5-(2-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid (S070)

This protocol is adapted from the synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.[3]

Caption: General synthetic workflow for picolinic acid herbicides.

Materials:

-

4-amino-3-chloro-5-fluoro-6-hydrazinyl-2-picolinonitrile (Intermediate D)

-

1-(2-bromophenyl)butane-1,3-dione (B1315037) (Keto-Intermediate E)

-

Acetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Condensation:

-

To a solution of 4-amino-3-chloro-5-fluoro-6-hydrazinyl-2-picolinonitrile (D) (1.0 mmol) in ethanol (20 mL), add 1-(2-bromophenyl)butane-1,3-dione (E) (1.1 mmol) and a catalytic amount of acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield the pyrazolylpicolinonitrile intermediate (F).

-

-

Hydrolysis:

-

Dissolve the purified intermediate (F) (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

-

Add an aqueous solution of sodium hydroxide (2.0 M, 5.0 mmol) to the mixture.

-

Heat the reaction mixture at 80 °C for 8-12 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the final product, 4-amino-6-(5-(2-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid (S070), as a white solid.[3]

-

Protocol for Herbicidal Activity Assessment (Root Growth Inhibition)

This protocol is a standard method for evaluating the pre-emergence herbicidal activity of test compounds.[7][9]

Caption: Workflow for herbicidal root growth inhibition assay.

Materials:

-

Test compounds

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Agar

-

Murashige and Skoog (MS) medium

-

Petri dishes (9 cm diameter)

-

Seeds of target weed species (e.g., Arabidopsis thaliana, Brassica napus)

-

Growth chamber with controlled light and temperature

Procedure:

-

Preparation of Test Solutions:

-

Prepare stock solutions of the test compounds in DMSO.

-

Incorporate the stock solutions into molten MS agar medium to achieve the desired final concentrations (e.g., 0.5 µM to 500 µM). Include a DMSO-only control.

-

Pour the agar into Petri dishes and allow them to solidify.

-

-

Seed Sterilization and Plating:

-

Surface sterilize the seeds of the target weed species (e.g., with 75% ethanol followed by 10% sodium hypochlorite (B82951) solution, and then rinsed with sterile water).

-

Aseptically place a consistent number of seeds (e.g., 10-15) on the surface of the agar in each Petri dish.

-

-

Incubation and Data Collection:

-

Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).

-

After a set period (e.g., 5-7 days), measure the primary root length of the seedlings.

-

-

Data Analysis:

-

Calculate the percent inhibition of root growth for each treatment relative to the DMSO control.

-

If multiple concentrations are tested, calculate the IC50 value (the concentration required to inhibit root growth by 50%).[8]

-

Safety Precautions

-

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Synthesis and handling of chlorinated organic compounds should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for all chemicals used.

Disclaimer: The compounds and protocols described in this document are for research purposes only and are not registered for commercial use as herbicides. All experiments should be conducted in accordance with institutional and regulatory guidelines.

References

- 1. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids [mdpi.com]

- 8. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Utility of 5,6-Dichloronicotinic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloronicotinic acid, a di-halogenated derivative of nicotinic acid (Vitamin B3), serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a pyridine (B92270) ring substituted with two chlorine atoms and a carboxylic acid group, offers multiple reaction sites for chemical modification. This versatility makes it a valuable starting material and intermediate in the development of novel therapeutic agents and agrochemicals.[1][2] The chlorine substituents enhance the reactivity of the pyridine ring, facilitating nucleophilic substitution reactions, while the carboxylic acid moiety allows for the formation of amides, esters, and other derivatives. These properties have been exploited to generate libraries of compounds for screening against various biological targets.

Key Applications in Medicinal Chemistry

This compound and its derivatives have demonstrated potential in several areas of medicinal chemistry, including the development of:

-

Fungicidal Agents: Derivatives of this compound have shown significant promise as potent fungicides.

-

Enzyme Inhibitors: The nicotinic acid scaffold is a common feature in various enzyme inhibitors, and chlorinated derivatives can offer enhanced binding and activity.

-

Anti-inflammatory Agents: Nicotinic acid and its analogues have been investigated for their anti-inflammatory properties.

-

Kinase Inhibitors: The pyridine core is a prevalent motif in the design of kinase inhibitors for oncology and other therapeutic areas.

This document will focus on a specific application of this compound in the development of novel fungicidal agents, providing detailed protocols for their synthesis and biological evaluation.

Application Focus: Synthesis and Evaluation of N-(thiophen-2-yl) Nicotinamide (B372718) Derivatives as Fungicides

A notable application of this compound is in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have exhibited significant fungicidal activity. One such derivative, 5,6-dichloro-N-(3-cyano-4-methyl-5-(ethoxycarbonyl)thiophen-2-yl)nicotinamide (referred to as compound 4f in a key study), has shown high efficacy against Pseudoperonospora cubensis, the causative agent of cucumber downy mildew.[1]

Quantitative Data

The fungicidal activity of a series of N-(thiophen-2-yl) nicotinamide derivatives was evaluated, with compound 4f demonstrating the highest potency.

| Compound Reference | Structure | Target Organism | EC50 (mg/L)[1] |

| 4f | 5,6-dichloro-N-(3-cyano-4-methyl-5-(ethoxycarbonyl)thiophen-2-yl)nicotinamide | Pseudoperonospora cubensis | 1.96 |

| 4c | 5,6-dibromo-N-(3-cyano-4-methyl-5-(ethoxycarbonyl)thiophen-2-yl)nicotinamide | Pseudoperonospora cubensis | 19.89 |

Experimental Protocols

This protocol describes the synthesis of the highly active fungicidal compound 4f starting from this compound.

Workflow for the Synthesis of Compound 4f

References

Application Note & Protocol: Selective Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-5-chloronicotinic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed experimental protocol for the regioselective Suzuki coupling of 5,6-dichloronicotinic acid with various arylboronic acids. This reaction is of significant interest in medicinal chemistry and materials science, as substituted nicotinic acid derivatives are prevalent scaffolds in pharmaceuticals and functional materials.[3][4] The protocol is designed to favor the formation of 6-aryl-5-chloronicotinic acid, a versatile intermediate for further chemical elaboration. The reactivity of the C-Cl bond at different positions on the pyridine (B92270) ring can be influenced by the choice of catalyst, ligands, and reaction conditions.[5][6][7]

Key Reaction Parameters

The successful synthesis of 6-aryl-5-chloronicotinic acids via Suzuki coupling is dependent on several critical parameters, which have been optimized based on established literature for similar dihalopyridine substrates.[3][6][7]

| Parameter | Recommended Conditions | Rationale |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) Acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand. | These are robust and widely used catalysts for Suzuki couplings. Pd(PPh₃)₄ is often effective for a range of substrates.[5] The use of specific ligands with Pd(OAc)₂ can enhance reactivity and selectivity.[8][9] |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃). | Carbonate bases are commonly employed in Suzuki reactions and are effective in the transmetalation step.[1][3][5] |

| Solvent System | 1,4-Dioxane (B91453)/Water or Toluene/Ethanol/Water. | A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[7] |

| Arylating Agent | Arylboronic Acid. | Arylboronic acids are generally stable, commercially available, and have low toxicity.[10][11] |

| Reaction Temperature | 80-100 °C. | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides.[3] |

| Atmosphere | Inert (Nitrogen or Argon). | The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation. |

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Caption: A flowchart of the key steps in the Suzuki coupling protocol.

Detailed Experimental Protocol

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).

-

The flask is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

-

-

Solvent Addition:

-

A degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added via syringe. The amount of solvent should be sufficient to ensure proper mixing (a concentration of approximately 0.1 M of the limiting reagent is a good starting point).

-

-

Reaction:

-

The reaction mixture is heated to 90 °C with vigorous stirring under the inert atmosphere.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Workup:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by the addition of water.

-

The aqueous solution is then acidified to a pH of approximately 3-4 with 1 M HCl to protonate the carboxylic acid.

-

-

Extraction:

-

The product is extracted from the aqueous layer with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-5-chloronicotinic acid.

-

-

Characterization:

-

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst. | Ensure an inert atmosphere is maintained. Use a freshly opened bottle of catalyst or a glovebox for preparation. |

| Insufficiently active base. | Try a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. | |

| Low reaction temperature. | Increase the reaction temperature in increments of 10 °C. | |

| Formation of Side Products | Homocoupling of the boronic acid. | Use a slight excess of the boronic acid (1.1-1.2 equiv). Ensure efficient stirring. |

| Protodeboronation of the boronic acid. | Ensure anhydrous conditions for the solvent and reagents before the addition of the aqueous base solution. | |

| Poor Regioselectivity | Steric and electronic effects are not sufficiently differentiated. | Screen different palladium catalysts and ligands. Bulky ligands can sometimes improve selectivity.[6] |

This protocol provides a robust starting point for the Suzuki coupling of this compound. Researchers may need to optimize conditions for specific arylboronic acids to achieve the best results.

References

- 1. wwjmrd.com [wwjmrd.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

Application Notes and Protocols: 5,6-Dichloronicotinic Acid in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. Heterocyclic scaffolds, particularly those based on a pyridine (B92270) ring, are prevalent in many approved kinase inhibitors. 5,6-Dichloronicotinic acid is a versatile synthetic intermediate. Its two chlorine substituents provide reactive handles for the introduction of various functionalities through nucleophilic substitution reactions, while the carboxylic acid moiety allows for the facile formation of amide bonds, a common feature in many kinase inhibitors that interact with the hinge region of the kinase ATP-binding pocket.

This document provides detailed application notes and a hypothetical protocol for the synthesis of a novel kinase inhibitor scaffold using this compound as a starting material. The synthesized compounds are designed to target the Janus kinase (JAK) signaling pathway, which is implicated in inflammatory diseases and certain cancers.